2-[(3,4-Diethoxyphenyl)formamido]acetic acid
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Overview
Description
“2-[(3,4-Diethoxyphenyl)formamido]acetic acid” is a chemical compound with the molecular formula C13H17NO5 . It is also known as DEFA . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO5/c1-3-18-10-6-5-9(7-11(10)19-4-2)13(17)14-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 267.28 . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
2-[(3,4-Diethoxyphenyl)formamido]acetic acid and its derivatives are primarily explored in the field of organic chemistry for their synthesis and chemical properties. For instance, a study describes the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, highlighting a novel method that offers higher yields compared to traditional methods (López et al., 2000). Additionally, another study presents the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, emphasizing their significant antimicrobial activities (Noolvi et al., 2016).
Biological Applications and Evaluations
The biological applications of these compounds are diverse. For instance, certain derivatives have shown significant radical scavenging activity, as demonstrated by the isolation and evaluation of hydroxyphenyl ethanoic acid derivatives from a marine-derived fungus (Xifeng et al., 2006). Additionally, phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities, highlighting the potential medical applications of these compounds (Yar et al., 2006).
Advanced Applications and Methodologies
The scope of research also extends to more advanced applications and methodologies. For instance, one study discusses the use of diethoxyphosphinyl acetic acid hydrazide as a uniquely versatile reagent for the preparation of fused triazoles, demonstrating its usefulness in synthetic chemistry (Liu et al., 2004). Another study focuses on the synthesis, characterization, and anticancer evaluation of certain benzimidazole derivatives, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-diethoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-18-10-6-5-9(7-11(10)19-4-2)13(17)14-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLYGKTIGLOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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